molecular formula C8H9ClF2N2 B2470984 4-(Difluoromethyl)benzimidamide hydrochloride CAS No. 2137586-09-3

4-(Difluoromethyl)benzimidamide hydrochloride

Cat. No.: B2470984
CAS No.: 2137586-09-3
M. Wt: 206.62
InChI Key: FNLRYUFNERBFEA-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)benzimidamide hydrochloride is a chemical compound with the molecular formula C8H8ClF2N2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a difluoromethyl group attached to a benzimidamide structure, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

4-(difluoromethyl)benzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2N2.ClH/c9-7(10)5-1-3-6(4-2-5)8(11)12;/h1-4,7H,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLRYUFNERBFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)F)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzimidamide hydrochloride typically involves the reaction of benzimidamide with difluoromethylating agents. One common method is the reaction of benzimidamide with difluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation

Biological Activity

Overview

4-(Difluoromethyl)benzimidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 4-(Difluoromethyl)benzimidamide hydrochloride
  • CAS Number : 2137586-09-3
  • Molecular Formula : C8H8ClF2N3

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The difluoromethyl group enhances its reactivity and selectivity towards biological targets.

Recent studies suggest that 4-(difluoromethyl)benzimidamide hydrochloride acts primarily as an inhibitor of histone deacetylase 6 (HDAC6), a target implicated in various cancers. The difluoromethyl moiety plays a crucial role in the compound's binding affinity to HDAC6, leading to selective inhibition without affecting other HDAC isoforms such as HDAC1 .

Key Findings:

  • Selectivity : The compound exhibits high selectivity for HDAC6 over HDAC1, which is essential for minimizing side effects associated with broader HDAC inhibition .
  • Mechanism : The inhibition mechanism involves a two-step slow-binding process where the zinc-bound water attacks the carbon adjacent to the difluoromethyl group, leading to irreversible enzyme inactivation .

Anticancer Activity

4-(Difluoromethyl)benzimidamide hydrochloride has shown promising anticancer activity in various preclinical studies:

  • In Vitro Studies : In cell line assays, this compound demonstrated significant cytotoxic effects against several cancer types, including glioblastoma and breast cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.193 μM against HDAC6, indicating potent activity .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, suggesting effective therapeutic potential in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the benzimidazole structure can enhance biological activity. Variations in substituents on the benzimidazole ring significantly impact potency and selectivity against HDAC6:

Compound VariantIC50 (μM)Selectivity
4-(Difluoromethyl)benzimidamide0.193High (HDAC6)
Benzimidazole derivative A0.337Moderate
Benzimidazole derivative B>1.0Low

These findings underscore the importance of structural modifications in optimizing therapeutic efficacy.

Case Studies

Several case studies highlight the application of 4-(difluoromethyl)benzimidamide hydrochloride in cancer research:

  • Study on Glioblastoma : A study conducted on U87 glioblastoma cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through HDAC6 inhibition .
  • Obesity Research : In a novel application, derivatives of difluoromethyl compounds were utilized to overcome leptin resistance in obesity models by selectively targeting HDAC6, demonstrating versatility beyond oncology .

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